molecular formula C19H18O2 B12570946 2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 185043-35-0

2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione

Cat. No.: B12570946
CAS No.: 185043-35-0
M. Wt: 278.3 g/mol
InChI Key: AOHLYDHNBHVVKM-UHFFFAOYSA-N
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Description

2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound with a unique structure that includes an indene core substituted with a 3-(2-methylpropyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to form the indene core. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indene derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-Methylpropyl)phenyl]propanoic acid: Similar structure but different functional groups.

    1H-indazole derivatives: Share the indene core but with different substituents.

Uniqueness

2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

185043-35-0

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-[3-(2-methylpropyl)phenyl]indene-1,3-dione

InChI

InChI=1S/C19H18O2/c1-12(2)10-13-6-5-7-14(11-13)17-18(20)15-8-3-4-9-16(15)19(17)21/h3-9,11-12,17H,10H2,1-2H3

InChI Key

AOHLYDHNBHVVKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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